molecular formula C10H13N3O5 B10857637 LNA-C(Bz)

LNA-C(Bz)

Cat. No.: B10857637
M. Wt: 255.23 g/mol
InChI Key: FCMRQQIZHFHCNG-RKSFOETPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Locked Nucleic Acid Cytidine Benzoyl (LNA-C(Bz)) is a modified nucleic acid where the ribose moiety is locked in a specific conformation by a methylene bridge connecting the 2’-oxygen and the 4’-carbon atoms. This modification enhances the stability and binding affinity of the nucleic acid, making it a valuable tool in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

LNA-C(Bz) can be synthesized using standard phosphoramidite chemistry. The synthesis involves the following steps :

    Coupling: The phosphoramidite of LNA-C(Bz) is coupled to the growing oligonucleotide chain using an automated DNA synthesizer. The coupling time is longer compared to standard DNA phosphoramidites due to steric hindrance.

    Oxidation: After coupling, the phosphite triester is oxidized to a phosphate triester. This step requires a longer oxidation time compared to DNA phosphoramidites.

    Deprotection: The oligonucleotide is deprotected using standard protocols, but methylamine should be avoided to prevent N4-methyl modification.

Industrial Production Methods

Industrial production of LNA-C(Bz) involves large-scale synthesis using automated DNA synthesizers. The phosphoramidites are dissolved in anhydrous acetonitrile, and the coupling and oxidation steps are optimized for efficiency. The final product is purified using methods such as reversed-phase chromatography .

Comparison with Similar Compounds

Similar Compounds

  • Locked Nucleic Acid Adenine Benzoyl (LNA-A(Bz))
  • Locked Nucleic Acid Guanine Benzoyl (LNA-G(Bz))
  • Locked Nucleic Acid Thymine Benzoyl (LNA-T(Bz))

Uniqueness

LNA-C(Bz) is unique due to its specific modification, which provides enhanced stability and binding affinity compared to other nucleic acids. This makes it particularly useful in applications requiring high specificity and stability .

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

4-amino-1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6?,7?,8?,10-/m0/s1

InChI Key

FCMRQQIZHFHCNG-RKSFOETPSA-N

Isomeric SMILES

C1[C@]2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO

Origin of Product

United States

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